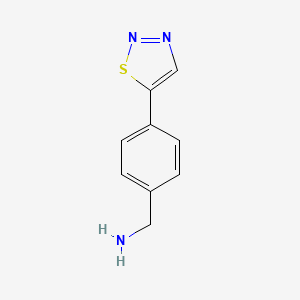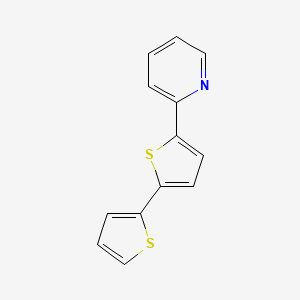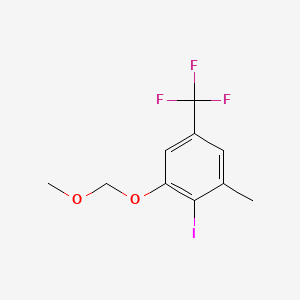
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine is an organic compound that contains a thiadiazole ring attached to a benzene ring with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine typically involves the formation of the thiadiazole ring followed by its attachment to the benzene ring. One common method involves the reaction of a benzene derivative with a thiadiazole precursor under specific conditions. For example, the reaction of 4-nitrobenzyl chloride with thiosemicarbazide in the presence of a base can yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins . The thiadiazole ring is known to interact with biological molecules, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,2,3-Thiadiazol-4-yl)benzenemethanamine: This compound has a similar structure but with the thiadiazole ring attached at a different position on the benzene ring.
Benzenemethanamine, 3-(1,2,3-thiadiazol-4-yl)-: Another similar compound with the thiadiazole ring attached at the 3-position of the benzene ring.
Uniqueness
4-(1,2,3-Thiadiazol-5-yl)benzenemethanamine is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
205259-79-6 |
|---|---|
Fórmula molecular |
C9H9N3S |
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
[4-(thiadiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H9N3S/c10-5-7-1-3-8(4-2-7)9-6-11-12-13-9/h1-4,6H,5,10H2 |
Clave InChI |
GUBUOCQAHBYPIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C2=CN=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid](/img/structure/B13929650.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)




![14-Oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene;hydrochloride](/img/structure/B13929700.png)


![2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B13929723.png)
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
![8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13929731.png)


